Cucurbitacin A

Description

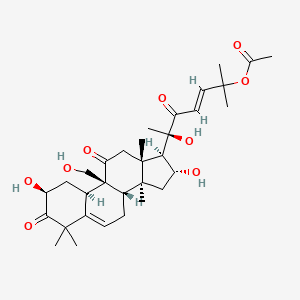

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E,6R)-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O9/c1-17(34)41-27(2,3)12-11-23(37)31(8,40)25-21(36)14-29(6)22-10-9-18-19(13-20(35)26(39)28(18,4)5)32(22,16-33)24(38)15-30(25,29)7/h9,11-12,19-22,25,33,35-36,40H,10,13-16H2,1-8H3/b12-11+/t19-,20+,21-,22+,25+,29+,30-,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTCCHVMPGDDSL-IVNGUWCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)CO)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)CO)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317236 | |

| Record name | Cucurbitacin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6040-19-3 | |

| Record name | Cucurbitacin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6040-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006040193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucurbitacin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cucurbitacin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6040-19-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUCURBITACIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83859MTO77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Cucurbitacin A in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacins, a class of tetracyclic triterpenoid compounds predominantly found in the Cucurbitaceae family of plants, have garnered significant attention for their potent cytotoxic and anti-proliferative effects against a wide array of cancer cells. Among them, Cucurbitacin A stands out for its diverse mechanisms of action that disrupt fundamental cellular processes essential for cancer cell survival and proliferation. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Molecular Targets and Signaling Pathways

This compound exerts its anticancer effects by modulating multiple critical signaling pathways. The primary mechanisms involve the inhibition of the JAK/STAT and PI3K/Akt/mTOR pathways, disruption of the actin cytoskeleton, and induction of apoptosis and cell cycle arrest.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation. Constitutive activation of the JAK/STAT pathway is a hallmark of many cancers. This compound has been identified as a potent inhibitor of this pathway.[1][2][3] Specifically, this compound can inhibit the phosphorylation of JAK2 and STAT3, preventing the dimerization and nuclear translocation of STAT3.[1][4] This, in turn, downregulates the transcription of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, and Mcl-1.[1]

Downregulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer. This compound has been shown to downregulate the expression of key proteins in this pathway, including mTOR, PI3K, and Akt, in non-small cell lung cancer (NSCLC) A-549 cells.[5] This inhibition contributes to the induction of apoptosis and cell cycle arrest.[5]

Disruption of the Actin Cytoskeleton

A well-established mechanism of cucurbitacins is their ability to disrupt the F-actin cytoskeleton.[6][7][8] This disruption leads to changes in cell morphology, motility, and division.[1][9] Cucurbitacin E, a closely related compound, has been shown to cause a marked disruption of the actin cytoskeleton in prostate carcinoma cells, leading to an increase in the filamentous actin fraction.[6][7] This cytoskeletal disruption can contribute to the induction of apoptosis and cell cycle arrest at the G2/M phase.[8][9]

Downstream Cellular Effects

The inhibition of these key signaling pathways and disruption of the cytoskeleton by this compound culminate in several downstream cellular effects that are detrimental to cancer cells.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death.[1][5] This is achieved through both intrinsic and extrinsic pathways. The inhibition of STAT3 leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, tipping the balance towards apoptosis.[1] Furthermore, cucurbitacins can activate the caspase cascade, leading to the cleavage of PARP and execution of apoptosis.[1][10]

Cell Cycle Arrest

This compound can induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[5][11] In A-549 lung cancer cells, treatment with this compound leads to a dose-dependent increase in the number of cells in the G2/M phase.[5] This arrest prevents cancer cells from proceeding through mitosis and ultimately leads to cell death.

Quantitative Data on Anticancer Activity

The cytotoxic and anti-proliferative effects of cucurbitacins have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cucurbitacin | Cancer Cell Line | IC50 Value | Reference |

| This compound | A-549 (Lung) | ~100 µM (24h) | [5] |

| Cucurbitacin B | A549 (Lung) | 0.009 µM | [12] |

| Cucurbitacin B | PC3 (Prostate) | ~15 µM (24h) | [13] |

| Cucurbitacin D | AGS (Gastric) | 0.3 µg/ml (24h) | [14] |

| Cucurbitacin D | SW 1353 (Chondrosarcoma) | 16.48 µM (6h), 13.03 µM (12h), 13.14 µM (24h) | [15] |

| Cucurbitacin E | AGS (Gastric) | 0.1 µg/ml (24h) | [14] |

| Cucurbitacin E | MCF-7 (Breast) | Not explicitly stated, but shown in a graph | [16] |

| Cucurbitacin E | SAS (Oral Squamous) | 3.69 µM (24h) | [17] |

| Cucurbitacin E | SW 1353 (Chondrosarcoma) | 13.55 µM (6h), 12.65 µM (12h), 9.16 µM (24h) | [15] |

| Cucurbitacin I | AGS (Gastric) | 0.5 µg/ml (24h) | [14] |

| Cucurbitacin I | SW 1353 (Chondrosarcoma) | 7.93 µM (6h), 8.31 µM (12h), 5.06 µM (24h) | [15] |

| Cucurbitacin IIa derivative (Compound 2) | SKOV3 (Ovarian) | 1.2 ± 0.01 µM | [18] |

| Cucurbitacin IIa derivative (Compound 4d) | SKOV3 (Ovarian) | 2.2 ± 0.19 µM | [18] |

| Cucurbitacin IIb | HeLa (Cervical) | 7.3 µM (24h) | [3][19] |

| Cucurbitacin IIb | A549 (Lung) | 7.8 µM (24h) | [3][19] |

Experimental Protocols

The investigation of this compound's mechanism of action relies on a suite of standard molecular and cell biology techniques.

Cell Viability and Proliferation Assays

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival.

-

Protocol:

-

Treat cells with this compound for a specified duration.

-

Plate a known number of viable cells into new culture dishes.

-

Allow cells to grow for 1-3 weeks until visible colonies form.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies containing at least 50 cells.

-

Analysis of Protein Expression

Western Blotting: This technique is used to detect specific proteins in a sample.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

-

Protocol:

-

Lyse treated and untreated cells to extract proteins.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against target proteins (e.g., p-STAT3, Akt, cleaved caspase-3).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Cell Cycle Analysis

Flow Cytometry: This technique is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.

-

Principle: Cells are stained with a fluorescent dye that intercalates into DNA (e.g., propidium iodide). The amount of fluorescence is proportional to the amount of DNA, allowing for the determination of the cell cycle phase (G1, S, G2/M).

-

Protocol:

-

Harvest and fix treated and untreated cells.

-

Treat cells with RNase to remove RNA.

-

Stain cells with propidium iodide.

-

Analyze the cell population using a flow cytometer.

-

Conclusion

This compound demonstrates a multifaceted mechanism of action against cancer cells, primarily through the potent inhibition of the JAK/STAT and PI3K/Akt/mTOR signaling pathways, and the disruption of the actin cytoskeleton. These molecular events trigger a cascade of downstream effects, including the induction of apoptosis and cell cycle arrest at the G2/M phase, ultimately leading to a significant reduction in cancer cell viability and proliferation. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and its analogs as potential therapeutic agents in oncology.

References

- 1. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ANTITUMOR AND APOPTOTIC EFFECTS OF this compound IN A-549 LUNG CARCINOMA CELLS IS MEDIATED VIA G2/M CELL CYCLE ARREST AND M-TOR/PI3K/AKT SIGNALLING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cucurbitacin E-induced disruption of the actin and vimentin cytoskeleton in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. researchgate.net [researchgate.net]

- 9. Cucurbitacins: elucidation of their interactions with the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phcogrev.com [phcogrev.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Cucurbitacin A: A Technical Guide to Its Natural Origins and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Cucurbitacin A, a highly oxygenated tetracyclic triterpenoid, has garnered significant interest within the scientific community for its potent biological activities, including notable anti-cancer properties. This in-depth technical guide delves into the natural sources and the intricate biosynthetic pathway of this promising compound, providing a comprehensive resource for researchers and drug development professionals.

Natural Abundance of this compound

This compound is a relatively rare member of the cucurbitacin family, primarily found in select species of the Cucurbitaceae family. While many cucurbitacins are widely distributed, the occurrence of this compound is more restricted.

Primary Natural Sources:

-

Cucumis species: Various species within the Cucumis genus, which includes cucumbers and melons, have been identified as sources of this compound. However, it is considered an extremely rare component within this genus.

-

Trichosanthes cucumerina (Snake Gourd): This plant is another documented source of this compound.[1]

The concentration of cucurbitacins, including this compound, can vary significantly depending on the plant species, the specific plant part (with higher concentrations often found in fruits and roots), and the developmental stage of the plant.[2][3] Quantitative data on the yield of this compound from these sources is limited, highlighting the need for further research in this area.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₂H₄₆O₉ |

| Molecular Mass | 574.7 g/mol |

| Melting Point | 207-208 °C |

| Physical State | Crystals |

Source: Plant Archives[1]

The Biosynthetic Pathway: From Precursor to Bioactive Compound

The biosynthesis of cucurbitacins is a complex process that begins with the cyclization of 2,3-oxidosqualene. While the complete biosynthetic pathway of this compound has not been fully elucidated, the general pathway for cucurbitacins provides a foundational understanding. The process involves a series of enzymatic reactions, primarily catalyzed by oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and acyltransferases (ATs).

The initial steps of the pathway are shared among different cucurbitacins. The precursor, 2,3-oxidosqualene, is cyclized by an OSC to form the characteristic cucurbitane skeleton. Subsequent modifications by CYP450s and ATs introduce various functional groups, leading to the diverse array of cucurbitacins. The specific enzymes responsible for the unique structural features of this compound are yet to be definitively identified.

Diagram 1: Generalized Biosynthetic Pathway of Cucurbitacins

Caption: Generalized biosynthetic pathway of cucurbitacins.

Experimental Protocols: Isolation and Characterization

The isolation and purification of this compound from its natural sources typically involve a multi-step process that leverages its physicochemical properties.

General Isolation and Purification Protocol

-

Extraction: The plant material (e.g., fruits or roots) is first dried and ground into a fine powder. The powder is then extracted with an organic solvent, typically methanol or ethanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common method involves partitioning between water and chloroform. The cucurbitacins, being moderately polar, will preferentially move into the chloroform layer.

-

Chromatographic Purification: The chloroform extract, containing a mixture of cucurbitacins and other compounds, is further purified using various chromatographic techniques.

-

Column Chromatography: Open-column chromatography using stationary phases like silica gel or alumina is often employed for initial fractionation.

-

Flash Chromatography: This is a faster version of column chromatography that uses pressure to increase the flow rate of the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification and quantification of this compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water. Detection is typically performed using a UV detector at around 230 nm.

-

Diagram 2: Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Characterization Techniques

The structure and purity of isolated this compound are confirmed using various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure of the molecule.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anti-cancer activity, by modulating several key cellular signaling pathways.

-

mTOR/PI3K/Akt Pathway: Studies have indicated that this compound can inhibit the mTOR/PI3K/Akt signaling pathway.[1] This pathway is crucial for cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. By downregulating key proteins in this pathway, this compound can induce apoptosis and inhibit cancer cell growth.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important target of cucurbitacins. While research has shown that cucurbitacins B, E, and I inhibit JAK2 and/or STAT3 activation, this compound has been specifically reported to inhibit JAK2.[4] The JAK/STAT pathway is involved in cell proliferation, differentiation, and apoptosis, and its aberrant activation is linked to tumorigenesis.

Diagram 3: Signaling Pathways Targeted by this compound

Caption: Inhibition of key signaling pathways by this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. While its natural sources are limited, understanding its biosynthetic pathway and developing efficient isolation and purification protocols are crucial for advancing its research and potential clinical applications. Further investigation into the specific enzymes involved in its biosynthesis could open avenues for synthetic biology approaches to enhance its production. The elucidation of its mechanisms of action, particularly its impact on critical signaling pathways, provides a strong rationale for its continued investigation as a potential lead compound in drug discovery, especially in the field of oncology. This technical guide serves as a foundational resource to aid researchers in their exploration of this fascinating and potent molecule.

References

- 1. ANTITUMOR AND APOPTOTIC EFFECTS OF this compound IN A-549 LUNG CARCINOMA CELLS IS MEDIATED VIA G2/M CELL CYCLE ARREST AND M-TOR/PI3K/AKT SIGNALLING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cucurbitacin-E inhibits multiple cancer cells proliferation through attenuation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Inhibition of JAK/STAT and MAPK Signaling Pathways by Cucurbitacin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which Cucurbitacin A and its analogues inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) signaling pathways. This document consolidates key research findings, presents quantitative data for comparative analysis, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.

Introduction to Cucurbitacins

Cucurbitacins are a class of structurally complex and highly oxidized tetracyclic triterpenoids.[1][2] Primarily found in plants of the Cucurbitaceae family, these compounds are known for their bitter taste and have been investigated for a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[2][3][4] this compound, along with its closely related analogues such as Cucurbitacin B, E, and I, has demonstrated significant potential as a modulator of key cellular signaling pathways implicated in cancer pathogenesis.[1][5] This guide focuses on the inhibitory effects of this compound and its family on the JAK/STAT and MAPK signaling pathways, which are critical for cell proliferation, survival, and differentiation.[6]

The JAK/STAT Signaling Pathway and its Inhibition by this compound

The JAK/STAT signaling pathway is a crucial signal transduction cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. This pathway is often constitutively activated in various cancers, promoting cell proliferation and survival.[7]

This compound and its analogues have been shown to be potent inhibitors of the JAK/STAT pathway.[1][8] The primary mechanism of inhibition involves the suppression of the phosphorylation of JAK and STAT proteins, which is a critical step for pathway activation.[9] Specifically, this compound has been reported to inhibit JAK2, while other cucurbitacins like B, E, and I can inhibit both JAK and STAT3 activation.[1][8] This inhibition prevents the dimerization and nuclear translocation of STAT proteins, thereby blocking the transcription of target genes involved in cell growth and survival.[9]

Below is a diagram illustrating the JAK/STAT signaling pathway and the inhibitory action of this compound.

Caption: this compound inhibits the JAK/STAT pathway by preventing JAK phosphorylation.

The MAPK Signaling Pathway and its Inhibition by this compound

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a common feature of many cancers. The pathway typically involves a series of protein kinases, including Raf, MEK, and ERK.

Several studies have indicated that cucurbitacins can also interfere with the MAPK signaling pathway.[6] For instance, Cucurbitacin IIa has been shown to inhibit the EGFR-MAPK signaling pathway.[10][11] This inhibition can lead to cell cycle arrest and apoptosis.[10] The mechanism often involves the modulation of the phosphorylation status of key kinases in the pathway, such as MEK and ERK.[12]

The following diagram illustrates the MAPK signaling pathway and the points of inhibition by cucurbitacins.

Caption: Cucurbitacins can inhibit the MAPK pathway at multiple points, including EGFR and MEK.

Quantitative Data on Cucurbitacin Inhibition

The following tables summarize the inhibitory concentrations (IC50) of various cucurbitacins on different cancer cell lines, providing a quantitative measure of their cytotoxic and pathway-inhibitory effects.

Table 1: IC50 Values of Cucurbitacins in Various Cancer Cell Lines

| Cucurbitacin | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | - | - | - | - |

| Cucurbitacin B | Panc-1 | Pancreatic Cancer | ~0.1 | [7] |

| Seven Pancreatic Cancer Cell Lines | Pancreatic Cancer | 0.1 | [7] | |

| PC-3 | Prostate Cancer | 5-25 (dose-dependent reduction in viability) | ||

| Cucurbitacin E | HuT-78 | Cutaneous T-cell Lymphoma | 17.38 | [8] |

| SeAx | Cutaneous T-cell Lymphoma | 22.01 | [8] | |

| Cucurbitacin I | HuT-78 | Cutaneous T-cell Lymphoma | 13.36 | [8] |

| SeAx | Cutaneous T-cell Lymphoma | 24.47 | [8] | |

| A549 | Lung Adenocarcinoma | 0.5 | [9] | |

| U251 | Glioblastoma | 0.17 | [13] | |

| T98G | Glioblastoma | 0.245 | [13] | |

| ASPC-1 | Pancreatic Cancer | 0.2726 (after 72h) | [14] | |

| BXPC-3 | Pancreatic Cancer | 0.3852 (after 72h) | [14] | |

| CFPAC-1 | Pancreatic Cancer | 0.3784 (after 72h) | [14] | |

| SW 1990 | Pancreatic Cancer | 0.4842 (after 72h) | [14] | |

| Cucurbitacin IIb | HeLa | Cervical Cancer | 7.3 | |

| A549 | Lung Cancer | 7.8 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on the JAK/STAT and MAPK signaling pathways.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of cucurbitacins on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[15]

-

Treatment: Treat the cells with various concentrations of this compound (or other analogues) for desired time periods (e.g., 24, 48, 72 hours).[14] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blotting for Protein Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the JAK/STAT and MAPK pathways.

-

Cell Lysis: Treat cells with this compound for a specified time (e.g., 3-5 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][16]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 15 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[8]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Cell Cycle Analysis

This protocol is used to investigate the effect of this compound on cell cycle progression.

-

Cell Treatment: Seed pancreatic cancer cells (9x10⁴ cells/well) in six-well dishes and treat with different concentrations of Cucurbitacin I for 24 hours.[14]

-

Cell Harvesting: Harvest the cells by trypsinization, then wash and centrifuge them at 1000 rpm for 5 minutes.[14]

-

Staining: Resuspend the cell pellet in a PBS mixture containing 0.1% Triton X-100, 1 mg/ml propidium iodide (PI), and 2 µg DNase-free RNase.[14]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[14]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.

Caption: A typical experimental workflow for studying this compound's anticancer effects.

Conclusion

This compound and its analogues are potent natural compounds that effectively inhibit the JAK/STAT and MAPK signaling pathways, both of which are crucial for the proliferation and survival of cancer cells. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of cucurbitacins. Further investigation into the specific molecular interactions and the development of more targeted derivatives could lead to novel and effective anticancer therapies.

References

- 1. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jhpr.ir [jhpr.ir]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of JSI-124 (cucurbitacin I), a selective Janus kinase/signal transducer and activator of transcription 3 signaling pathway inhibitor with potent antitumor activity against human and murine cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cucurbitacin IIa interferes with EGFR-MAPK signaling pathway leads to proliferation inhibition in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cucurbitacin B inhibits growth and induces apoptosis through the JAK2/STAT3 and MAPK pathways in SH‑SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glpbio.com [glpbio.com]

- 14. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. jcancer.org [jcancer.org]

The Untapped Therapeutic Potential of Cucurbitacin A: A Technical Deep Dive Beyond Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacins, a class of structurally complex triterpenoids predominantly found in the Cucurbitaceae family, have long been recognized for their potent cytotoxic effects, forming the basis of extensive anticancer research. However, emerging evidence reveals a broad spectrum of pharmacological activities for these compounds that extend far beyond their established role in oncology. This technical guide focuses specifically on Cucurbitacin A, delving into its significant anti-inflammatory, neuroprotective, hepatoprotective, antiviral, and immunomodulatory properties. This document aims to provide a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways modulated by this compound. While data for this compound is still emerging, this guide incorporates relevant data from other cucurbitacins to provide a broader context of their therapeutic potential.

I. Biological Activities of this compound and Related Cucurbitacins

This compound, alongside its structural analogs, exhibits a range of biological effects that are of significant interest for therapeutic development in non-cancer indications. These activities are primarily attributed to the modulation of key signaling pathways involved in inflammation, cell survival, and immune responses.

A. Anti-inflammatory Activity

Cucurbitacins are potent inhibitors of inflammatory processes. Their mechanism of action often involves the suppression of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.

B. Neuroprotective Effects

Emerging studies suggest that cucurbitacins may offer protection against neuronal damage and degeneration, positioning them as potential therapeutic agents for neurodegenerative diseases.

C. Antiviral Properties

Several cucurbitacins have demonstrated the ability to inhibit the replication of various viruses, indicating their potential as broad-spectrum antiviral agents.[1]

D. Hepatoprotective Capacity

Cucurbitacins have been shown to protect liver cells from damage induced by toxins, highlighting their potential in the treatment of liver diseases.[2]

E. Immunomodulatory Functions

Cucurbitacins can modulate the activity of the immune system, suggesting their utility in the management of autoimmune diseases and other immune-related disorders.[3][4]

II. Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of various cucurbitacins. It is important to note that specific data for this compound is limited in some areas, and data from other cucurbitacins are included to provide a comparative overview.

Table 1: Anti-inflammatory and Immunomodulatory Activity of Cucurbitacins

| Compound | Assay | Cell Line/Model | IC50/EC50 | Reference |

| Cucurbitacin E | IL-1β release | Human monocytes | 16 µM | [3] |

| Cucurbitacin E | TNF-α release | Human monocytes | 3 µM | [3] |

| Cucurbitacin E | IL-2 release | Human lymphocytes | 5 µM | [3] |

| Picracin (related) | IL-1β release | Human monocytes | 7 µM | [3] |

| Picracin (related) | TNF-α release | Human monocytes | 10 µM | [3] |

| Deacetylpicracin | TNF-α release | Human monocytes | 120 µM | [3] |

Table 2: Antiviral Activity of Cucurbitacins

| Compound | Virus | Assay | IC50 | Reference |

| Cucurbit[5]uril | HSV-2 | Dose-response assay | 1.3 mg/mL | [6] |

| Cucurbit[n]uril | HSV-2 | Dose-response assay | 1.5 mg/mL | [6] |

| Cucurbit[5]uril | RSV | Dose-response assay | 0.16 mg/mL | [6] |

| Cucurbit[n]uril | RSV | Dose-response assay | 0.16 mg/mL | [6] |

| Cucurbit[5]uril | OC43 | Dose-response assay | 0.65 mg/mL | [6] |

| Cucurbit[n]uril | OC43 | Dose-response assay | 2.8 mg/mL | [6] |

Table 3: Cytotoxic and Hepatoprotective Effects of Cucurbitacins

| Compound | Cell Line | Assay | IC50/EC50 | Reference |

| Cucurbitacin B | Vero cells | Cytotoxicity | 0.04 µM | [7] |

| Cucurbitacin I | A549 cells | Cytotoxicity | 500 nM | [8] |

| Cucurbitacin D | Various cancer cells | Cytotoxicity | < 1 µM | [8] |

| Cucurbitacin I | Various cancer cells | Cytotoxicity | < 1 µM | [8] |

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of cucurbitacins.

A. In Vitro Anti-inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is adapted from studies evaluating the anti-inflammatory effects of natural compounds.[9][10][11][12]

1. Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Treatment:

-

Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1-2 hours. Include a vehicle control (e.g., DMSO).

3. Stimulation:

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce nitric oxide (NO) production. Include a negative control group without LPS stimulation.

4. Measurement of Nitric Oxide:

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

5. Data Analysis:

-

Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.

6. Cell Viability Assay:

-

Concurrently, perform a cell viability assay (e.g., MTT or resazurin assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.

B. In Vitro Neuroprotection Assay: MPP+-induced Toxicity in PC12 Cells

This protocol is based on established models for studying neuroprotection in Parkinson's disease.[13][14][15][16]

1. Cell Culture and Differentiation:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

-

For differentiation, plate the cells on collagen-coated plates and treat with nerve growth factor (NGF) at a concentration of 50-100 ng/mL for 5-7 days.

2. Treatment:

-

Pre-treat the differentiated PC12 cells with various concentrations of this compound for 1-2 hours.

3. Induction of Neurotoxicity:

-

Expose the cells to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin, at a final concentration of 500 µM to 1 mM for 24 hours to induce cell death.

4. Assessment of Cell Viability:

-

Measure cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

5. Lactate Dehydrogenase (LDH) Assay:

-

Measure the release of LDH into the culture medium as an indicator of cell death. Use a commercially available LDH cytotoxicity assay kit.

6. Data Analysis:

-

Calculate the percentage of neuroprotection afforded by this compound at each concentration by comparing the viability of cells treated with both this compound and MPP+ to those treated with MPP+ alone.

-

Determine the EC50 value, the concentration of the compound that provides 50% of the maximum neuroprotective effect.

C. In Vitro Antiviral Assay: Plaque Reduction Assay

This is a standard method for determining the antiviral activity of a compound.[17][18][19][20][21]

1. Cell Culture and Seeding:

-

Seed a monolayer of host cells susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow to confluence.

2. Virus Inoculation and Treatment:

-

Prepare serial dilutions of the virus stock.

-

In separate tubes, mix the virus dilutions with various concentrations of this compound or a vehicle control.

-

After a 1-hour incubation, remove the culture medium from the cells and inoculate the cells with the virus-compound mixtures.

3. Plaque Formation:

-

After a 1-2 hour adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) to restrict virus spread.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

4. Plaque Visualization and Counting:

-

Fix the cells with a solution such as 10% formalin.

-

Stain the cells with a dye like crystal violet, which stains viable cells, leaving the plaques (areas of dead cells) unstained.

-

Count the number of plaques in each well.

5. Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of plaque formation.

IV. Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action.

A. Inhibition of the JAK/STAT Signaling Pathway

This compound is known to be an inhibitor of Janus kinase 2 (JAK2). By inhibiting JAK2, it prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the expression of genes involved in inflammation and cell proliferation.[6]

B. Modulation of the NF-κB Signaling Pathway

Cucurbitacins can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. This inhibition can occur at various levels, including the prevention of the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[22][23]

C. Crosstalk with the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another critical regulator of cellular processes, including inflammation and apoptosis. Cucurbitacins have been shown to modulate the activity of MAPK pathway components, although the precise interactions of this compound are still under investigation.[24][25][26][27]

V. Conclusion and Future Directions

This compound and its related compounds represent a promising class of natural products with a wide array of biological activities that extend beyond their well-documented anticancer effects. Their ability to modulate key signaling pathways involved in inflammation, neuroprotection, and immune responses opens up new avenues for the development of novel therapeutics for a variety of diseases.

While the existing data, particularly for related cucurbitacins, is encouraging, further research is imperative to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

-

Generating specific quantitative data (IC50/EC50 values) for this compound in a range of non-cancer-related assays.

-

Elucidating the precise molecular targets and mechanisms of action of this compound within the JAK/STAT, NF-κB, and MAPK signaling pathways.

-

Conducting preclinical and clinical studies to evaluate the safety and efficacy of this compound in relevant disease models.

This in-depth technical guide serves as a foundational resource to stimulate and guide further investigation into the multifaceted therapeutic applications of this compound, with the ultimate goal of translating this natural product into novel and effective treatments for a range of human diseases.

References

- 1. "Anticancer and Antiviral Activities of Cucurbitacins Isolated From Cuc" by Abdulrhman Saleh Alsayari [openprairie.sdstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. Cucurbitacins and the Immune System: Update in Research on Anti- inflammatory, Antioxidant, and Immunomodulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Broad-Spectrum Extracellular Antiviral Properties of Cucurbit[n]urils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 9. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cucurbitacin E Has Neuroprotective Properties and Autophagic Modulating Activities on Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | The Mechanisms of Cucurbitacin E as a Neuroprotective and Memory-Enhancing Agent in a Cerebral Hypoperfusion Rat Model: Attenuation of Oxidative Stress, Inflammation, and Excitotoxicity [frontiersin.org]

- 17. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. asm.org [asm.org]

- 20. researchgate.net [researchgate.net]

- 21. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antiinflammatory effects of cucurbitacins and sorafenib in Hepg2 cells by modulating the IκB/NF-κB/COX-2 pathway through Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Cucurbitacin B inhibits growth and induces apoptosis through the JAK2/STAT3 and MAPK pathways in SH‑SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Cucurbitacin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacins, a class of structurally complex tetracyclic triterpenoids, are predominantly found in plants of the Cucurbitaceae family. Renowned for their bitter taste, these compounds have garnered significant attention in the scientific community for their wide array of pharmacological activities, most notably their potent anticancer effects. Among the various cucurbitacins, Cucurbitacin A has emerged as a promising lead compound for the development of novel chemotherapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing its mechanism of action, key signaling pathways it modulates, and the experimental protocols used to evaluate its efficacy.

Core Structure and Chemical Features

The fundamental structure of cucurbitacins is the cucurbitane skeleton, a tetracyclic scaffold. Variations in the substitution patterns on this core structure give rise to the diverse family of cucurbitacins. This compound is characterized by specific functional groups that are crucial for its biological activity. Understanding the relationship between these structural features and the compound's cytotoxic effects is paramount for the rational design of more potent and selective anticancer drugs.

Structure-Activity Relationship (SAR) of this compound and its Analogs

While comprehensive SAR studies specifically on a wide range of this compound derivatives are still emerging, preliminary data from related cucurbitacins and initial studies on this compound provide valuable insights. The cytotoxic potency of cucurbitacins is intricately linked to the presence and nature of various functional groups at different positions of the cucurbitane skeleton.

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | A-549 (Non-small cell lung cancer) | Not explicitly defined, dose-dependent cytotoxicity observed up to 200 µM | [1] |

| This compound | SKOV3 (Ovarian cancer) | 40 | [2] |

Note: This table will be expanded as more quantitative data on this compound analogs become available.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer. The primary mechanisms involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. This compound has been shown to inhibit this pathway, leading to the suppression of tumor growth.[1]

The JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis. Constitutive activation of the JAK/STAT pathway is a hallmark of many cancers. While extensive research has focused on the inhibitory effects of other cucurbitacins like B, E, and I on this pathway, studies indicate that this compound specifically inhibits the activation of JAK2.[3][4][5]

Experimental Protocols

The evaluation of the cytotoxic and mechanistic properties of this compound and its derivatives relies on a suite of standardized in vitro assays. Below are detailed protocols for key experiments.

Cell Viability and Cytotoxicity Assays

This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its analogs and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

The SRB assay is another colorimetric method used for determining cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Detection

Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology. Apoptotic cells typically exhibit condensed or fragmented nuclei.

Protocol:

-

Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound or its analogs as described previously.

-

Staining: After treatment, wash the cells with PBS and then stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10-15 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS.

-

Visualization: Mount the coverslips on glass slides and visualize the nuclear morphology using a fluorescence microscope with a UV filter. Apoptotic cells will show bright, condensed, or fragmented nuclei compared to the uniformly stained nuclei of healthy cells.

Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and is essential for elucidating the effects of compounds on signaling pathways.

References

- 1. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cucurbitacin E inhibits osteosarcoma cells proliferation and invasion through attenuation of PI3K/AKT/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ANTITUMOR AND APOPTOTIC EFFECTS OF this compound IN A-549 LUNG CARCINOMA CELLS IS MEDIATED VIA G2/M CELL CYCLE ARREST AND M-TOR/PI3K/AKT SIGNALLING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling Cucurbitacin A: A Technical Guide to its Discovery, Historical Context, and Anticancer Mechanisms

For Immediate Release

[City, State] – November 24, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the discovery, historical context, and anticancer mechanisms of Cucurbitacin A. This guide provides a detailed overview of the compound's journey from a bitter-tasting plant constituent to a molecule of significant interest in cancer research.

Cucurbitacins, a class of structurally complex triterpenoids, have been known since 1831 with the isolation of a crystalline substance named α-elaterin.[1][2][3] These compounds are primarily found in plants of the Cucurbitaceae family, such as cucumbers and melons, and are responsible for their characteristic bitter taste.[1][2][3] While the broader family of cucurbitacins has a long history, this guide focuses specifically on this compound, a potent member of this class that has garnered attention for its significant biological activities.

Historical Context and Discovery

The systematic study of cucurbitacins began in earnest in the mid-20th century. While the initial discovery of the cucurbitacin class dates back to the 19th century, the isolation and characterization of individual cucurbitacins, including this compound, followed as analytical techniques advanced. This compound is found in various plants, with Cucumis species being a notable source.[4]

Early research into cucurbitacins was largely driven by their toxicity and role as defense compounds in plants against herbivores. However, subsequent investigations revealed their potential therapeutic properties, particularly in the realm of cancer treatment.

Anticancer Activity and Signaling Pathways

This compound has demonstrated significant anticancer effects in various studies. It has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[5] Research has specifically highlighted its activity against lung and ovarian cancer cell lines.[5]

The anticancer activity of this compound is attributed to its ability to modulate key cellular signaling pathways. Two of the most significant pathways affected by this compound are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mTOR/PI3K/Akt pathway.

JAK/STAT Pathway: this compound is a known inhibitor of JAK2, a critical enzyme in the JAK/STAT signaling cascade.[2] By inhibiting JAK2, this compound disrupts the downstream signaling that promotes cancer cell proliferation and survival.

mTOR/PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to interfere with this pathway, leading to the inhibition of cancer cell growth and the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data on the cytotoxic effects of this compound on various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| A-549 | Lung Carcinoma | Not explicitly stated, but dose-dependent cytotoxicity observed up to 200 µM | 24 and 48 | MTT Assay |

| Ovarian Cancer Cells | Ovarian Cancer | Not explicitly stated in the provided context | Not specified | Not specified |

Note: This table is based on the currently available search results and will be expanded as more specific quantitative data is identified.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the biological activity of this compound.

Isolation and Purification of this compound

A general method for isolating cucurbitacins from plant material involves the following steps:

-

Extraction: The plant material is typically macerated and extracted with a solvent such as methanol.[6][7]

-

Solvent Partitioning: The crude extract is then subjected to sequential extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds, followed by a moderately polar solvent (e.g., chloroform or ethyl acetate) to extract the cucurbitacins.[8]

-

Chromatographic Purification: The resulting extract is further purified using chromatographic techniques such as column chromatography (often with silica gel) or high-performance liquid chromatography (HPLC) to isolate pure this compound.[8][9]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for specific time periods (e.g., 24 or 48 hours).

-

MTT Incubation: After treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with this compound for a specified duration.

-

Staining: The treated cells are then harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound.

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Caption: Putative inhibition points of this compound in the mTOR/PI3K/Akt pathway.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for further research into the therapeutic potential of this compound and other related compounds. The detailed methodologies and pathway diagrams aim to facilitate the design of new experiments and accelerate the drug discovery process.

References

- 1. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. plantarchives.org [plantarchives.org]

- 3. phcogrev.com [phcogrev.com]

- 4. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. impactfactor.org [impactfactor.org]

- 7. researchgate.net [researchgate.net]

- 8. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Cucurbitacin A: A Potential Therapeutic Revolution for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cucurbitacin A, a member of a larger class of tetracyclic triterpenoid compounds known as cucurbitacins, is emerging as a significant subject of interest in the scientific community for its potent anti-inflammatory properties. Primarily found in plants of the Cucurbitaceae family, these compounds have been investigated for a range of pharmacological activities. This technical guide consolidates the current understanding of this compound and its analogs as potential therapeutic agents for a variety of inflammatory conditions. It details their mechanism of action, summarizes key quantitative data from preclinical studies, and provides an overview of relevant experimental protocols.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

Cucurbitacins exert their anti-inflammatory effects predominantly through the targeted inhibition of two key intracellular signaling cascades: the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the nuclear factor-kappa B (NF-κB) pathway.[1] These pathways are central to the inflammatory response, orchestrating the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling route for numerous cytokines and growth factors that drive inflammation. Upon cytokine binding to its receptor, associated Janus kinases (JAKs) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to induce the transcription of inflammatory genes.

Notably, structure-activity relationship studies have revealed a degree of selectivity among different cucurbitacins. While this compound has been identified as an inhibitor of JAK2, other cucurbitacins like B, E, and I have been shown to inhibit both JAK2 and STAT3 activation.[2] Cucurbitacin Q, on the other hand, selectively inhibits STAT3 activation.[2] This targeted inhibition of the JAK/STAT pathway by cucurbitacins leads to a downstream reduction in the production of pro-inflammatory mediators.

The NF-κB Signaling Pathway

The NF-κB pathway is another critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, IL-1β, and IL-6. Several cucurbitacins, including cucurbitacin B, have been shown to potently inhibit NF-κB activation.[3] They can prevent the degradation of IκBα and suppress the nuclear translocation and transactivation activity of the RelA/p65 subunit of NF-κB.[3]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize key quantitative data from preclinical studies on various cucurbitacins, illustrating their potent anti-inflammatory activity. It is important to note that much of the detailed quantitative data available is for cucurbitacins other than this compound. These are presented here to demonstrate the therapeutic potential of this class of compounds.

Table 1: In Vitro Anti-Inflammatory Activity of Cucurbitacins

| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 / Effective Concentration | Reference |

| Cucurbitacin I | Human lung adenocarcinoma (A549) | - | STAT3 phosphorylation | ~500 nM | [4] |

| Cucurbitacin B | Human pancreatic cancer (Panc-1) | Interleukin-6 | JAK2, STAT3, STAT5 activation | Markedly inhibited at 50 nM | [5] |

| Cucurbitacin B | Human cervical carcinoma (HeLa) | TNF-α | NF-κB reporter gene expression | Dose-dependent inhibition | [3] |

| Cucurbitacin E | Human synoviocyte (MH7A) | TNF-α | IL-6, IL-8 production | Significant suppression | [6] |

| Cucurbitacin IIb | Mouse lymphocytes | Concanavalin A | Cell viability | IC50 ≈ 4.05 µM (24h) | [7] |

Table 2: In Vivo Anti-Inflammatory Activity of Cucurbitacins

| Compound | Animal Model | Disease Model | Dosage | Key Findings | Reference |

| Cucurbitacin R | Lewis Rats | Adjuvant-induced arthritis | 1 mg/kg p.o. daily | Reduced paw swelling and joint damage. | [8][9][10] |

| Cucurbitacin E | C57BL/6j Mice | DSS-induced colitis | 10 mg/kg oral gavage | Alleviated colitis symptoms and reduced inflammatory cytokines. | [11][12] |

| Cucurbitacin B | Mice | MSU-induced gouty arthritis | Pretreatment | Ameliorated foot swelling and inflammatory cell infiltration. | [13] |

| Cucurbitacin I | Nude Mice | Pancreatic tumor xenograft | 1-2 mg/kg | Significantly smaller tumor volume. | [14] |

Key Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of cucurbitacins.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines are used, including macrophage-like cells (e.g., RAW 264.7), cancer cell lines with constitutively active inflammatory pathways (e.g., A549, Panc-1), and primary cells like lymphocytes.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the cucurbitacin for a specified period (e.g., 1-2 hours) before stimulation with a pro-inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to determine the expression and phosphorylation status of key proteins in the JAK/STAT and NF-κB pathways.

-

Protein Extraction: Following treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, p-IκBα, IκBα, p-p65, p65) and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cytokine Production Assays (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is a common method to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or animal serum.

-

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

Sample Addition: Cell culture supernatants or serum samples, along with a series of standards of known cytokine concentration, are added to the wells.

-

Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added.

-

Enzyme Conjugate: An enzyme-linked conjugate (e.g., streptavidin-HRP) is added, which binds to the detection antibody.

-

Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

-

Measurement: The absorbance is measured using a microplate reader, and the cytokine concentration in the samples is determined by comparison to the standard curve.

In Vivo Models of Inflammation

-

Adjuvant-Induced Arthritis in Rats: Arthritis is induced by injecting an adjuvant (e.g., Freund's complete adjuvant) into the paw or base of the tail. The efficacy of the cucurbitacin is assessed by measuring paw volume, clinical scores of arthritis, and histological analysis of joint tissues.[8][9][10]

-

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice: Colitis is induced by administering DSS in the drinking water. Disease activity index (DAI), colon length, and histological damage are evaluated to determine the therapeutic effect of the cucurbitacin.[11][12]

-

Lipopolysaccharide (LPS)-Induced Inflammation: Systemic inflammation can be induced by intraperitoneal injection of LPS. The levels of pro-inflammatory cytokines in the serum are then measured to assess the anti-inflammatory effect of the test compound.

Conclusion and Future Directions

The existing body of research strongly suggests that cucurbitacins, as a class of natural compounds, hold significant promise as therapeutic agents for a wide range of inflammatory diseases. Their ability to potently and, in some cases, selectively inhibit the JAK/STAT and NF-κB signaling pathways provides a solid mechanistic basis for their anti-inflammatory effects. While much of the detailed preclinical data is available for cucurbitacins B, D, E, and I, the identification of this compound as a specific JAK2 inhibitor warrants further focused investigation.

Future research should prioritize elucidating the detailed pharmacological and toxicological profile of this compound. Quantitative studies to determine its IC50 values against a broader range of inflammatory mediators and in various cell types are crucial. Furthermore, well-designed in vivo studies using relevant animal models of inflammatory diseases are needed to establish its efficacy, optimal dosage, and safety profile. The development of more specific and potent derivatives of this compound could also open new avenues for the treatment of chronic inflammatory disorders. The information presented in this guide provides a robust foundation for researchers and drug development professionals to advance the exploration of this compound as a novel anti-inflammatory therapeutic.

References

- 1. Cucurbitacins and the Immune System: Update in Research on Anti- inflammatory, Antioxidant, and Immunomodulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cucurbitacin B suppresses the transactivation activity of RelA/p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Cucurbitacin IIb Exhibits Anti-Inflammatory Activity through Modulating Multiple Cellular Behaviors of Mouse Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]